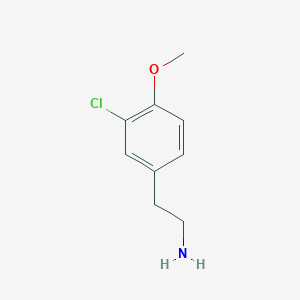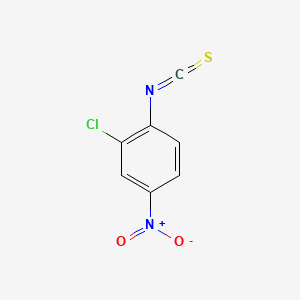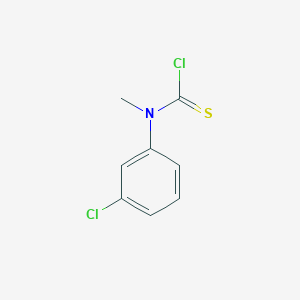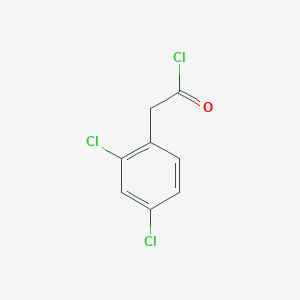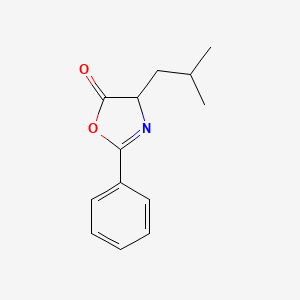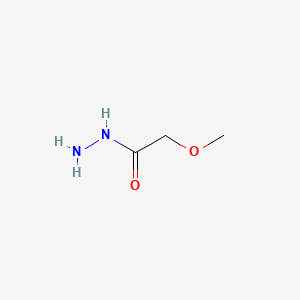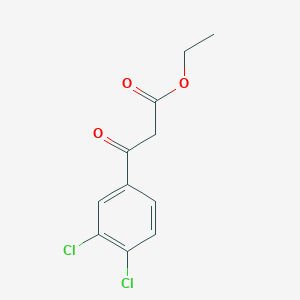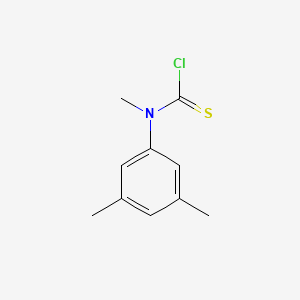
5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
The compound “5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this particular compound, one of the carbon atoms in the pyrazole ring is substituted with a phenyl group (a benzene ring), and another carbon is substituted with a heptafluoropropyl group (a three-carbon chain with seven fluorine substitutions).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenylhydrazone with a heptafluoropropyl-containing compound under conditions that would promote the formation of the pyrazole ring. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the phenyl ring, and the heptafluoropropyl chain. The presence of the highly electronegative fluorine atoms in the heptafluoropropyl group could significantly affect the electronic distribution and potentially the reactivity of the molecule.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The pyrazole ring itself can act as a bidentate ligand, binding to metal ions through the nitrogen atoms. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the heptafluoropropyl group could potentially undergo reactions at the terminal carbon atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could make the compound relatively nonpolar and could also increase its thermal and chemical stability. The aromatic rings could contribute to pi-pi stacking interactions, which could affect its behavior in solid-state or in solution.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on pyrazole derivatives, including those with heptafluoropropyl groups, focuses on developing new synthetic methods, understanding their chemical properties, and exploring their potential applications. For instance, Grünebaum et al. (2016) presented an improved and efficient synthesis procedure for trifluoromethyl substituted pyrazoles, highlighting the relevance of these compounds in chemical synthesis and potential industrial applications due to their unique properties, such as enhanced thermal stability and distinct electronic characteristics (Grünebaum, Wiemhöfer, Buchheit, & Günther, 2016).
Biomedical Applications
The biomedical research domain explores pyrazole derivatives for their potential therapeutic effects. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and assessed their cytotoxic effects against cancer cell lines, indicating the promising role of these compounds as antiproliferative agents (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Material Science Applications
In the field of materials science, Yang et al. (2005) explored heteroleptic cyclometalated iridium(III) complexes bearing N-phenyl-substituted pyrazoles, including derivatives similar to the compound of interest, for their blue phosphorescence at room temperature. This research contributes to the development of phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Yang, Li, Chi, Cheng, Yeh, Chou, Lee, Wang, & Shu, 2005).
Sensors and Detection
Pyrazole derivatives are also studied for their potential use in sensors and detection systems. Yang et al. (2011) investigated a pyrazole-based fluorescent sensor for fluoride anion detection, highlighting the application of pyrazole derivatives in environmental monitoring and diagnostics (Yang, Zhang, Gong, Li, Chen, Ma, Sobenina, Mikhaleva, Trofimov, & Yang, 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. As with any chemical, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The study and application of fluorinated organic compounds is a vibrant field of research, given their unique properties and potential uses in materials science, medicinal chemistry, and other areas. This particular compound, with its combination of aromatic rings and a fluorinated chain, could be of interest in these contexts.
Please note that this analysis is based on the general chemical knowledge and the specific structure of the compound. For a more accurate and detailed analysis, experimental data and peer-reviewed research would be necessary.
Eigenschaften
IUPAC Name |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F7N2/c13-10(14,11(15,16)12(17,18)19)9-6-8(20-21-9)7-4-2-1-3-5-7/h1-6H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKFJUIBEKMWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F7N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379292 | |
| Record name | 5-(Heptafluoropropyl)-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(heptafluoropropyl)-3-phenyl-1H-pyrazole | |
CAS RN |
54864-78-7 | |
| Record name | 5-(Heptafluoropropyl)-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54864-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)

